molecular formula C15H24 B081915 3,5-Di-tert-butyltoluene CAS No. 15181-11-0

3,5-Di-tert-butyltoluene

Cat. No.: B081915
CAS No.: 15181-11-0
M. Wt: 204.35 g/mol
InChI Key: WIXDSJRJFDWTNY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyltoluene: is an organic compound with the chemical formula C15H24 . It is a derivative of toluene, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyltoluene is typically synthesized by the alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 (\text{CH}_3)_3\text{CCl} \rightarrow \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{CH}_3 + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of tert-butyl peroxide as an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Comparison with Similar Compounds

  • 3,5-Di-tert-butylbenzaldehyde
  • 3,5-Di-tert-butylbenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxytoluene
  • 3,5-Di-tert-butylphenol

Comparison: 3,5-Di-tert-butyltoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased steric hindrance and stability. Compared to its analogs like 3,5-Di-tert-butylbenzaldehyde and 3,5-Di-tert-butylbenzoic acid, it is less reactive and more stable under various conditions .

Properties

IUPAC Name

1,3-ditert-butyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXDSJRJFDWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164880
Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15181-11-0
Record name 3,5-Di-tert-butyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15181-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)toluene
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Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(tert-butyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the confirmed structure of the compound with a melting point of 31-32°C obtained from the di-tert-butylation of toluene?

A1: The compound with a melting point of 31-32°C resulting from the di-tert-butylation of toluene has been confirmed to be 3,5-di-tert-butyltoluene. [] This confirmation is based on structural characterization detailed in the paper "Preparation and proof of the constitution of 3,5‐di‐tert. butyltoluene". []

Q2: Why is determining the critical temperature of alkylbenzenes, like this compound, important?

A2: The critical temperature of a substance is the temperature above which it cannot exist in a liquid state, irrespective of pressure. Understanding the critical temperatures of alkylbenzenes, including this compound, is crucial for various industrial processes. This information is particularly relevant in processes involving phase transitions, such as distillation and extraction, where accurate knowledge of critical temperatures is essential for optimizing process conditions. []

Q3: Are there methods to predict the critical temperatures of organic compounds like this compound?

A3: Yes, research has focused on developing methods for predicting the critical temperatures (liquid-vapor) of organic compounds. [] These methods are valuable for estimating critical temperatures when experimental data is unavailable. This predictive capability is particularly useful in early-stage research and development, where experimental determination of critical temperatures may not be feasible.

Q4: While not directly related to this compound, the provided research includes papers on the biological effects of Butylated Hydroxytoluene (BHT). What is the significance of including these papers in this context?

A4: Although the papers on Butylated Hydroxytoluene (BHT) [, ] don't directly investigate this compound, they highlight the diverse applications and biological relevance of compounds containing tert-butyl groups. This inclusion underscores the broader scientific interest in understanding the properties and potential uses of molecules within this chemical family.

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